Ciliobrevin A

Vue d'ensemble

Description

This pathway plays a crucial role in regulating cell growth and differentiation, making Hedgehog pathway inhibitor-4 a significant compound in cancer research and treatment .

Preparation Methods

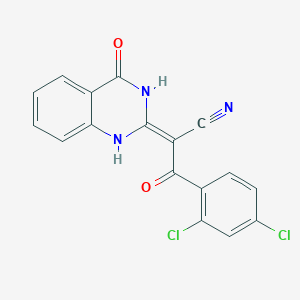

Hedgehog pathway inhibitor-4 can be synthesized through a series of chemical reactions. The synthetic route involves the formation of a quinazoline ring system, which is a key structural component of the compound. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Hedgehog pathway inhibitor-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hedgehog pathway inhibitor-4 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the Hedgehog signaling pathway and its role in cell growth and differentiation. In biology, Hedgehog pathway inhibitor-4 is used to investigate the mechanisms of ciliogenesis and its impact on cellular processes . In medicine, the compound is being explored as a potential therapeutic agent for treating cancers that involve aberrant Hedgehog signaling . Additionally, Hedgehog pathway inhibitor-4 has applications in the study of neurodegenerative diseases and developmental disorders .

Mechanism of Action

Hedgehog pathway inhibitor-4 exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets the Smoothened receptor, which is a key component of the pathway. By blocking the activity of the Smoothened receptor, Hedgehog pathway inhibitor-4 prevents the activation of downstream transcription factors such as Gli1 and Gli2. This inhibition disrupts the expression of Hedgehog target genes, leading to a reduction in cell proliferation and differentiation .

Comparison with Similar Compounds

Hedgehog pathway inhibitor-4 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit ciliogenesis. Similar compounds include Cyclopamine, Hedgehog pathway inhibitor-1, Hedgehog pathway inhibitor-2, and Hedgehog pathway inhibitor-3. While Cyclopamine also targets the Smoothened receptor, it is less effective against certain oncogenic forms of the receptor. Hedgehog pathway inhibitor-1 and Hedgehog pathway inhibitor-2 do not exhibit the same level of activity in inhibiting Hedgehog signaling as Hedgehog pathway inhibitor-4 .

Applications De Recherche Scientifique

Hedgehog pathway inhibitor-4 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the Hedgehog signaling pathway and its role in cell growth and differentiation. In biology, Hedgehog pathway inhibitor-4 is used to investigate the mechanisms of ciliogenesis and its impact on cellular processes . In medicine, the compound is being explored as a potential therapeutic agent for treating cancers that involve aberrant Hedgehog signaling . Additionally, Hedgehog pathway inhibitor-4 has applications in the study of neurodegenerative diseases and developmental disorders .

Mécanisme D'action

Target of Action

Ciliobrevin A primarily targets the cytoplasmic AAA+ ATPase dynein . Dyneins are a small class of molecular motors that bind to microtubules and walk toward their minus ends . They are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . In addition, dyneins generate forces on microtubule arrays that power the beating of cilia and flagella, cell division, migration, and growth cone motility .

Mode of Action

This compound acts as a Hedgehog (Hh) pathway antagonist . It blocks Sonic hedgehog (Shh)-induced Hh pathway activation downstream of Smo . It perturbs primary cilia formation by inhibiting dynein-dependent microtubule gliding and ATPase activity .

Biochemical Pathways

This compound affects the Hedgehog signaling pathway . This pathway is crucial for controlling key cellular processes, including cell proliferation and differentiation in development and in adult tissues . By inhibiting the Hedgehog signaling pathway, this compound can impact these cellular processes.

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The primary result of this compound’s action is the disruption of primary cilia formation . This disruption occurs through the inhibition of dynein-dependent microtubule gliding and ATPase activity . As a result, this compound can impair cellular effects downstream of smoothened signaling in the Hedgehog signaling pathway .

Safety and Hazards

Orientations Futures

Although much remains to be learned about ciliobrevins, these small molecules are proving themselves to be valuable novel tools to assess the cellular functions of dynein . Further studies are needed to elucidate the mechanism of action of ciliobrevin and to analyze the specificity of ciliobreviens for dynein .

Analyse Biochimique

Biochemical Properties

Ciliobrevin A interacts with dynein, a motor protein essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . It inhibits dynein’s ATPase activity, which is crucial for its motor function . This interaction disrupts dynein’s ability to walk along microtubules, thereby affecting the transport and distribution of various cellular components .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the transport and distribution of organelles and other cellular components, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to disrupt dynein function in neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to dynein and inhibiting its ATPase activity . This inhibition prevents dynein from walking along microtubules, thereby disrupting the transport of various cellular components .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It allows for the acute disruption of dynein, providing insights into dynein function over time .

Metabolic Pathways

Given its role as a dynein inhibitor, it likely interacts with enzymes or cofactors involved in the transport and distribution of cellular components .

Transport and Distribution

This compound is a cell-permeable compound, allowing it to be transported and distributed within cells . Its effects on dynein can influence its own localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its cell-permeable nature . Its effects on dynein could potentially influence its activity or function in specific compartments or organelles within the cell .

Méthodes De Préparation

Hedgehog pathway inhibitor-4 can be synthesized through a series of chemical reactions. The synthetic route involves the formation of a quinazoline ring system, which is a key structural component of the compound. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Hedgehog pathway inhibitor-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Hedgehog pathway inhibitor-4 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit ciliogenesis. Similar compounds include Cyclopamine, Hedgehog pathway inhibitor-1, Hedgehog pathway inhibitor-2, and Hedgehog pathway inhibitor-3. While Cyclopamine also targets the Smoothened receptor, it is less effective against certain oncogenic forms of the receptor. Hedgehog pathway inhibitor-1 and Hedgehog pathway inhibitor-2 do not exhibit the same level of activity in inhibiting Hedgehog signaling as Hedgehog pathway inhibitor-4 .

Propriétés

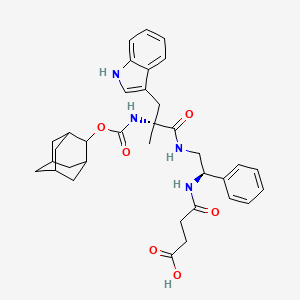

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciliobrevin A involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of the intermediate compound 3,5-dimethyl-4-nitrobenzoic acid, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "Methyl 2-bromopropionate", "Sodium ethoxide", "3,5-dimethyl-4-nitrobenzoyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Step 1: Methyl 2-bromopropionate is reacted with sodium ethoxide in methanol to form ethyl 2-bromo-3-methylbutyrate.", "Step 2: Ethyl 2-bromo-3-methylbutyrate is reacted with 3,5-dimethyl-4-nitrobenzoyl chloride in the presence of sodium hydroxide to form 3,5-dimethyl-4-nitrobenzoic acid ethyl ester.", "Step 3: 3,5-dimethyl-4-nitrobenzoic acid ethyl ester is hydrolyzed with hydrochloric acid to form 3,5-dimethyl-4-nitrobenzoic acid.", "Step 4: 3,5-dimethyl-4-nitrobenzoic acid is reduced with sodium borohydride in the presence of methanol to form 3,5-dimethyl-4-aminobenzoic acid.", "Step 5: 3,5-dimethyl-4-aminobenzoic acid is reacted with acetic anhydride in the presence of sodium acetate to form 3,5-dimethyl-4-acetamidobenzoic acid.", "Step 6: 3,5-dimethyl-4-acetamidobenzoic acid is reduced with sodium cyanoborohydride in the presence of methanol to form Ciliobrevin A.", "Step 7: Ciliobrevin A is purified using a combination of column chromatography and recrystallization from a mixture of ethyl acetate and hexanes." ] } | |

Numéro CAS |

302803-72-1 |

Formule moléculaire |

C17H9Cl2N3O2 |

Poids moléculaire |

358.2 g/mol |

Nom IUPAC |

(E)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+ |

Clé InChI |

UEZZGQDPOFILFH-NTCAYCPXSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C#N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ciliobrevin A; HPI-4; HPI 4; HPI4. Hedgehog Pathway Inhibitor 4. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)